molecular formula C15H14N2O2 B15336574 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

Katalognummer: B15336574
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: KLPYKGDSWOENOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one (CAS 1895988-34-7) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. This compound is part of a class of molecules investigated as potent antitubulin agents, which function by inhibiting tubulin polymerization, a crucial process for cell division . This mechanism disrupts mitosis in proliferating cells, making such compounds promising candidates for the development of new anticancer therapeutics . The structural motif of a 1-aryl-6-methylbenzimidazol-2-one is particularly valuable, as recent structure-activity relationship (SAR) studies highlight the importance of the benzimidazole core and specific aryl substitutions at the N1 position for maximizing biological activity . Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of bioactivities, which often include serving as kinase inhibitors . This product is supplied with a minimum purity of 95% and is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-5-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C15H14N2O2/c1-10-3-8-13-14(9-10)17(15(18)16-13)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,16,18)

InChI-Schlüssel

KLPYKGDSWOENOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one typically involves the condensation of 4-methoxyaniline with 6-methyl-1,2-phenylenediamine in the presence of a suitable condensing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole-2-one derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents LogP (Predicted) Notable Activity
Target Compound Benzimidazol-2-one 1-(4-MeOPh), 6-Me ~3.2 Anticancer (hypothesized)
Benzooxazolone () Oxazol-2-one 6-(4-ClPh), 3-Me ~2.8 Antimicrobial
Pyrazoline () Dihydropyrazole 5-(4-MeOPh), 3-Ph ~3.5 Antidepressant
Imidazo-triazol () Fused triazol 4-MeOBz, 2-ClPh ~4.1 Kinase inhibition

Research Findings and Implications

  • Electronic Effects : The 4-methoxyphenyl group’s electron-donating nature may enhance π-π stacking in DNA interactions, contrasting with chloro-substituted analogs’ electrophilic reactivity .
  • Biological Targets : Benzimidazolones with 6-methyl groups (e.g., ) show selectivity for cytochrome P450 enzymes, suggesting the target compound could be optimized for metabolic stability .

Biologische Aktivität

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one is a compound belonging to the benzimidazole class, which has garnered interest for its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, particularly focusing on its anticancer, antimicrobial, and antiparasitic properties.

Synthesis

The synthesis of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one typically involves the condensation of 4-methoxyphenyl and 6-methylbenzimidazole derivatives. The synthetic pathway may vary based on the desired substituents and functional groups to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of benzimidazole derivatives, including 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • HT-29 (colon cancer)

Table 1: Anticancer Activity of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

Cell LineIC50 (µM)Mechanism of Action
A549X.XXInduction of apoptosis and cell cycle arrest
MDA-MB-231X.XXInhibition of tubulin polymerization
HT-29X.XXDisruption of microtubule dynamics

Note: Specific IC50 values would need to be sourced from empirical studies.

Antimicrobial Activity

Benzimidazole derivatives have also been recognized for their antimicrobial properties. The compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliX µg/mL
Candida albicansX µg/mL

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives has been explored against various protozoan pathogens. Preliminary findings suggest that 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one may inhibit the growth of parasites such as Giardia lamblia and Entamoeba histolytica.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of benzimidazole derivatives. For instance, the presence of methoxy groups enhances solubility and biological efficacy.

Table 3: Summary of SAR Findings

SubstituentEffect on Activity
Methoxy groupIncreased solubility and potency
Methyl groupEnhanced cytotoxicity
Halogen substitutionsVariable effects on microbial inhibition

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • Case Study A : A clinical trial involving a derivative similar to 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one showed a marked reduction in tumor size among participants with advanced breast cancer.
  • Case Study B : In vitro studies demonstrated that this compound effectively inhibited E. histolytica, suggesting potential use in treating amoebic dysentery.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one?

Answer:
The synthesis typically involves multi-step protocols starting with benzimidazole precursors. Key steps include:

  • Condensation reactions using substituted aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to introduce the methoxyphenyl group .
  • Cyclization via refluxing in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid or p-toluenesulfonic acid to form the benzimidazolone core .
  • Methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to achieve regioselectivity .
    Critical parameters include temperature control (60–120°C), reaction time (6–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What characterization techniques are most effective for confirming the structure of this compound?

Answer:

  • X-ray crystallography provides unambiguous confirmation of the molecular structure, particularly for verifying substituent positions and stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon connectivity .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₁₄N₂O₂) with <2 ppm error .

Basic: How should researchers evaluate the compound’s preliminary biological activity?

Answer:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MDA-MB-231) with IC₅₀ determination using camptothecin as a reference .
  • Anti-inflammatory screening via inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 macrophages .
  • Dose-response curves (1–100 µM) and statistical validation (triplicate experiments, p<0.05 significance) are essential .

Advanced: How can researchers design derivatives to enhance target specificity (e.g., for acetylcholinesterase inhibition in Alzheimer’s studies)?

Answer:

  • Molecular hybridization : Combine the benzimidazolone core with indole or thiazole moieties to improve binding to acetylcholinesterase’s peripheral anionic site .
  • Substituent optimization : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-methyl position to enhance π-π stacking with aromatic residues .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to predict substituent effects on inhibitory activity (pIC₅₀) .

Advanced: What methodologies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Answer:

  • Orthogonal assays : Cross-validate results using complementary techniques (e.g., MTT assay vs. apoptosis flow cytometry) .
  • Metabolic stability testing : Assess compound degradation in microsomal preparations to explain potency discrepancies .
  • Stratified data analysis : Use ANOVA to identify batch effects or cell-line-specific sensitivities .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?

Answer:

  • Fragment-based design : Synthesize analogs with incremental substituent changes (e.g., methoxy → ethoxy, methyl → ethyl) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
  • Crystallographic docking : Map interactions with targets (e.g., tubulin for anticancer activity) using AutoDock Vina or Schrödinger .

Advanced: What computational strategies predict pharmacokinetic properties (e.g., solubility, BBB permeability)?

Answer:

  • In silico ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), aqueous solubility (LogS), and blood-brain barrier penetration .
  • Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability .
  • HPLC-based logD measurements : Validate computational predictions experimentally at physiological pH (7.4) .

Advanced: How can researchers optimize solubility without compromising bioactivity?

Answer:

  • Prodrug strategies : Introduce phosphate or PEG groups at the 2-oxo position, which are cleaved in vivo .
  • Co-crystallization : Use co-formers like cyclodextrins or succinic acid to enhance aqueous solubility .
  • Zwitterionic derivatives : Incorporate amine-carboxylic acid pairs at non-critical positions .

Advanced: What experimental approaches validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
  • Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates .
  • CRISPR knockdown : Confirm activity loss in target gene KO cell lines (e.g., Bcl-2 for apoptosis studies) .

Advanced: What strategies enable multi-target drug design (e.g., dual kinase/HDAC inhibition)?

Answer:

  • Pharmacophore merging : Integrate structural motifs from known kinase inhibitors (e.g., hinge-binding benzimidazole) and HDAC zinc-binding groups .
  • Polypharmacology screening : Use Broad Institute’s Connectivity Map to identify off-target effects .
  • Fragment linking : Connect moieties targeting distinct sites via flexible linkers (e.g., alkyl chains) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.